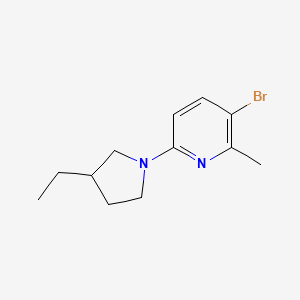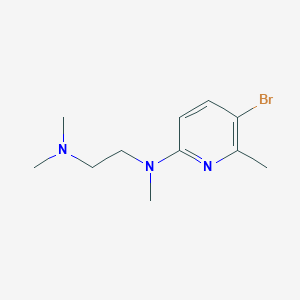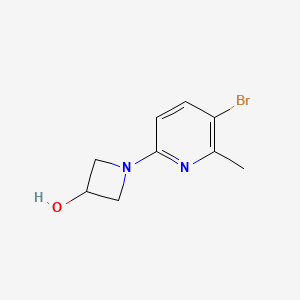
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that has shown promising results in various studies, making it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine is not fully understood. However, it is believed to act on various molecular targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways. It has been shown to modulate the activity of GABA receptors, which are involved in anxiety and depression. It has also been found to inhibit the activity of enzymes such as cyclin-dependent kinase 4, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been shown to have various biochemical and physiological effects. In animal models, it has been found to reduce anxiety and depression-like behaviors. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In cancer research, 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine in lab experiments is its relatively simple synthesis method. It can be synthesized using standard techniques and is readily available in small quantities. Another advantage is its potential therapeutic applications in various fields, making it an attractive candidate for further investigation.
One limitation of using 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine. One direction is to further investigate its potential therapeutic applications in neuroscience and cancer research. This could involve studying its effects in more complex animal models or in human clinical trials.
Another direction is to investigate the mechanism of action of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine in more detail. This could involve identifying its molecular targets and elucidating the signaling pathways involved.
Finally, future research could focus on developing new derivatives of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine with improved solubility and reduced toxicity. This could lead to the development of new and more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine involves the reaction of 3-bromo-2-methylpyridine with 3-ethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out at elevated temperatures and is typically completed within a few hours. The resulting product is purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been investigated for its potential therapeutic applications in various fields, including neuroscience and cancer research. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease.
In cancer research, 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further investigation as a cancer treatment.
Propiedades
IUPAC Name |
3-bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-3-10-6-7-15(8-10)12-5-4-11(13)9(2)14-12/h4-5,10H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGJHMLFKDZUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1)C2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)


![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)


![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)




